
methyl 4-(N-((1-(4-fluorophenyl)cyclopropyl)methyl)sulfamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-(N-((1-(4-fluorophenyl)cyclopropyl)methyl)sulfamoyl)benzoate” is a complex organic compound. It contains a benzoate group (a benzene ring attached to a carboxylate), a sulfamoyl group (a sulfur atom bonded to two oxygen atoms and one nitrogen atom), and a cyclopropyl group (a three-membered carbon ring). The presence of a fluorophenyl group (a benzene ring with a fluorine atom) indicates that this compound might have interesting reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl group, the introduction of the fluorophenyl group, and the coupling of these groups with the sulfamoyl and benzoate groups. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzoate and fluorophenyl groups are aromatic, meaning they contain delocalized electrons that can contribute to the compound’s stability and reactivity. The cyclopropyl group is a strained ring, which could also affect the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzoate group could potentially undergo reactions typical of carboxylates, such as esterification or nucleophilic acyl substitution. The fluorine atom on the fluorophenyl group could potentially be displaced by a nucleophile in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups like sulfamoyl and benzoate could make the compound more soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .Aplicaciones Científicas De Investigación
Anti-Inflammatory Agents
The compound’s structural features make it a potential candidate for anti-inflammatory drug development. Researchers have explored its ability to modulate inflammatory pathways, potentially mitigating conditions such as arthritis, asthma, and inflammatory bowel diseases .
Analgesic Properties
Studies suggest that this compound may possess analgesic effects. By targeting specific receptors or pathways involved in pain perception, it could contribute to pain management strategies .
Vasodilators
Vasodilators are essential for treating cardiovascular diseases. Preliminary investigations indicate that this compound might exhibit vasodilatory activity, potentially improving blood flow and reducing hypertension .
Antidepressant Potential
The compound’s unique structure warrants exploration in the field of mental health. Researchers have investigated its impact on neurotransmitter systems, aiming to uncover potential antidepressant properties .
Anti-Obesity Applications
Given the global obesity epidemic, compounds with anti-obesity effects are of great interest. Although research is ongoing, this compound’s interactions with metabolic pathways could hold promise for weight management .
Cytoprotective Effects
Cytoprotective agents safeguard cells from damage caused by oxidative stress, toxins, or inflammation. Preliminary data suggest that this compound may exhibit cytoprotective properties, making it relevant for cellular health research .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[[1-(4-fluorophenyl)cyclopropyl]methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S/c1-24-17(21)13-2-8-16(9-3-13)25(22,23)20-12-18(10-11-18)14-4-6-15(19)7-5-14/h2-9,20H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHNCEOWMYUQNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(benzoyloxy)-N-{(E)-1-[3-(4-chlorophenyl)-5-isoxazolyl]ethylidene}amine](/img/structure/B2606340.png)
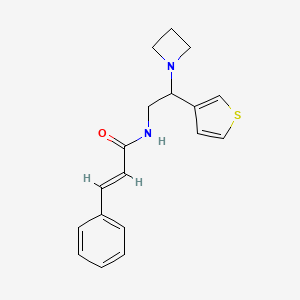
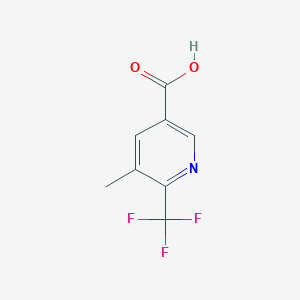
![3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2606345.png)
![6-(2-fluorobenzyl)-1-(3-pyridylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2606346.png)
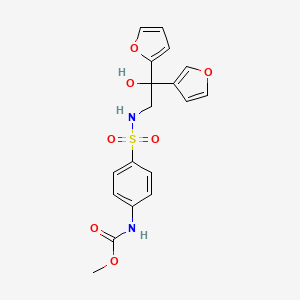

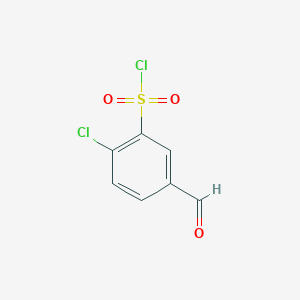
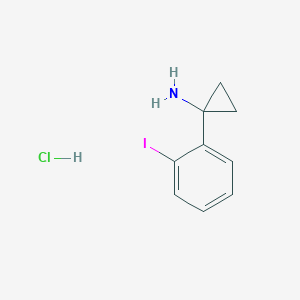

![Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate](/img/structure/B2606355.png)